1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride
CAS No.:
Cat. No.: VC12165896
Molecular Formula: C6H12Cl2N4O2
Molecular Weight: 243.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12Cl2N4O2 |
|---|---|
| Molecular Weight | 243.09 g/mol |
| IUPAC Name | 2-(2-methyl-5-nitroimidazol-1-yl)ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C6H10N4O2.2ClH/c1-5-8-4-6(10(11)12)9(5)3-2-7;;/h4H,2-3,7H2,1H3;2*1H |
| Standard InChI Key | AZYQXHDJVHNBRE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=C(N1CCN)[N+](=O)[O-].Cl.Cl |
Introduction
Chemical and Structural Properties
Molecular Identity and Nomenclature
The compound is systematically named 2-(2-methyl-5-nitroimidazol-1-yl)ethanamine dihydrochloride, reflecting its imidazole core substituted with a methyl group at position 2, a nitro group at position 5, and a 2-aminoethyl side chain. Its IUPAC name and structural identifiers include:
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 243.09 g/mol |
| Formula | |
| Appearance | Crystalline solid |
| Solubility | Soluble in polar solvents |
The nitro group at position 5 enhances electrophilicity, enabling interactions with biological targets, while the aminoethyl side chain facilitates derivatization .
Synthesis and Derivatives
Synthetic Pathways
The compound is typically synthesized via acyl chloride reactions or nucleophilic substitutions. For example:
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Stearoyl Chloride Reaction: Reacting 1-(2-aminoethyl)-2-methyl-5-nitroimidazole with stearoyl chloride in the presence of pyridine yields ester derivatives .
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DOTA Conjugation: Coupling with DOTA-bis(tert-butyl)ester forms bifunctional agents for radiopharmaceuticals, as demonstrated in gallium-68 labeling studies .
Structural Derivatives
Derivatives such as 1-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl octadecanoate (Compound A) and 3-nitrobenzoate esters (Compound E) have been synthesized to enhance antimicrobial activity . These modifications leverage the parent compound’s nitroimidazole core to target anaerobic pathogens.
Applications in Research and Medicine
Biochemical Assays
The compound serves as a protein and nucleic acid modifier in biochemical assays. Its aminoethyl group enables covalent bonding with biomolecules, making it valuable for studying enzyme mechanisms or DNA interactions .
Antimicrobial Agents
Nitroimidazole derivatives, including those derived from this compound, exhibit broad-spectrum antimicrobial activity. For instance, derivatives tested against Staphylococcus aureus and Escherichia coli showed inhibition zones comparable to ampicillin .
Radiopharmaceutical Development
In nuclear medicine, the compound’s amino group facilitates conjugation with chelators like DOTA, enabling the design of gallium-68-based radiopharmaceuticals for diagnostic imaging .
Recent Research Findings
Antifungal Activity
Derivatives like 1-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl benzenesulfonate (Compound I) demonstrated 23 mm inhibition zones against Candida albicans, outperforming griseofulvin in some assays .
Radiopharmaceutical Efficacy
Conjugation with DOTA enabled high-yield gallium-68 labeling, with stability studies showing <5% dissociation over 24 hours, underscoring its potential in PET imaging .
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